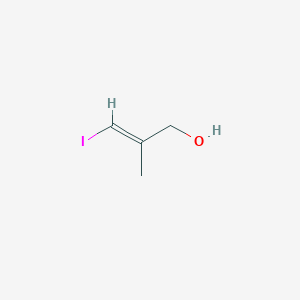
3-Iodo-2-methylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-3-iodo-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C4H7IO It is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, making it an allylic iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-iodo-2-methylprop-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of 2-methylprop-2-en-1-ol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (e)-3-iodo-2-methylprop-2-en-1-ol may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(e)-3-iodo-2-methylprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the corresponding alkene.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(e)-3-iodo-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (e)-3-iodo-2-methylprop-2-en-1-ol involves its reactivity as an allylic iodide. The iodine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-iodo-2-methylprop-1-ene: Similar structure but lacks the hydroxyl group.
2-iodo-3-methylbut-2-ene: Different positioning of the iodine atom and double bond.
3-bromo-2-methylprop-2-en-1-ol: Bromine instead of iodine.
Uniqueness
(e)-3-iodo-2-methylprop-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both an iodine atom and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C4H7IO |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
(E)-3-iodo-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |
InChI Key |
GGCHQVLKOFTLDN-DUXPYHPUSA-N |
Isomeric SMILES |
C/C(=C\I)/CO |
Canonical SMILES |
CC(=CI)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















